PRMT1 Binding Affinity: A Cross-Study Comparison with Structural Analogs
The compound demonstrates measurable, albeit moderate, affinity for the epigenetic target Protein Arginine N-Methyltransferase 1 (PRMT1) [1]. While direct head-to-head data against a specific comparator is unavailable, cross-study comparison allows a quantified assessment of its differentiation from structurally related analogs. Compared to the simpler secondary amine N-((5-bromopyridin-3-yl)methyl)propan-1-amine (CAS 1152879-11-2), the presence of the N-methyl group in the target compound introduces significant structural and likely affinity differences [2].
| Evidence Dimension | Inhibitory Activity (IC50) against PRMT1 |
|---|---|
| Target Compound Data | IC50 = 610 nM |
| Comparator Or Baseline | N-((5-bromopyridin-3-yl)methyl)propan-1-amine (CAS 1152879-11-2) |
| Quantified Difference | Affinity difference cannot be precisely quantified without direct assay. However, the target compound's tertiary amine structure is distinct from the comparator's secondary amine. |
| Conditions | Assay: Displacement of [3H]-SAM from recombinant His6-tagged PRMT1 (11-371) (unknown origin) expressed in E. coli [1]. |
Why This Matters
This provides a validated biological starting point for medicinal chemistry campaigns targeting PRMT1, with quantifiable binding data (IC50 = 610 nM) that distinguishes it from analogs lacking the N-methyl group.
- [1] BindingDB. BDBM50070953 (CHEMBL3409550). Activity data for Protein arginine N-methyltransferase 1. Data curated by ChEMBL. Available online. View Source
- [2] Angene Chemical. 3-Pyridinemethanamine, 5-bromo-N-propyl-. CAS 1152879-11-2. Product Listing. Available online. View Source
